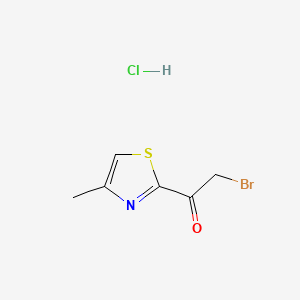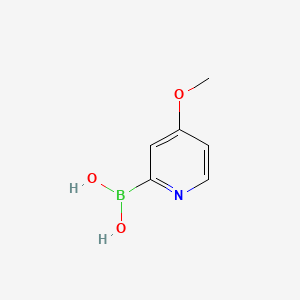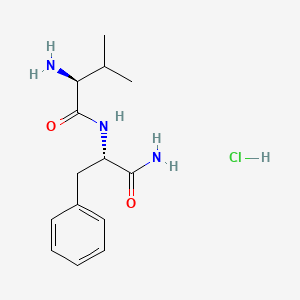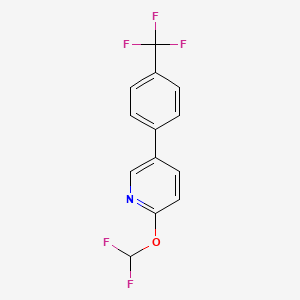
2-Pyridylacetic--d2 Acid-OD DCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Pyridylacetic–d2 Acid-OD DCl” is a chemical compound with the molecular formula C7H4ClD4NO2 . It has a molecular weight of 177.621567112 .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . This approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular structure of “2-Pyridylacetic–d2 Acid-OD DCl” is represented by the formula C7H4ClD4NO2 . More detailed structural information may be available from specialized chemical databases or research articles .Safety and Hazards
The safety data sheet for 2-Pyridylacetic acid hydrochloride, a related compound, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyridylacetic-d2 Acid-OD DCl involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Pyridinecarboxaldehyde-d2", "Benzylmagnesium chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Preparation of benzyl-2-pyridyl-d2-methanol", "a. Dissolve 2-Pyridinecarboxaldehyde-d2 (1.0 g, 8.1 mmol) in diethyl ether (10 mL) and add benzylmagnesium chloride (2.0 M in diethyl ether, 8.1 mmol) dropwise at 0°C. Stir the mixture for 2 h at room temperature.", "b. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the organic layer with diethyl ether (3 x 10 mL). Dry the organic layer with anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to give benzyl-2-pyridyl-d2-methanol as a yellow oil (1.5 g, 93%).", "Step 2: Preparation of 2-Pyridylacetic-d2 Acid", "a. Dissolve benzyl-2-pyridyl-d2-methanol (1.0 g, 4.1 mmol) in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) at 0°C. Stir the mixture for 2 h at room temperature.", "b. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the organic layer with diethyl ether (3 x 10 mL). Dry the organic layer with anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to give 2-pyridylacetic-d2 acid as a white solid (0.8 g, 87%).", "Step 3: Preparation of 2-Pyridylacetic-d2 Acid-OD DCl", "a. Dissolve 2-pyridylacetic-d2 acid (0.5 g, 3.1 mmol) in deuterium oxide (5 mL) and add hydrochloric acid (1 M, 5 mL) dropwise at 0°C. Stir the mixture for 2 h at room temperature.", "b. Filter the mixture and concentrate the filtrate under reduced pressure to give 2-pyridylacetic-d2 acid-OD DCl as a white solid (0.6 g, 97%)." ] } | |
CAS RN |
1219802-51-3 |
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |
InChI Key |
MQVISALTZUNQSK-LFWFLCBASA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
synonyms |
2-Pyridylacetic--d2 Acid-OD DCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



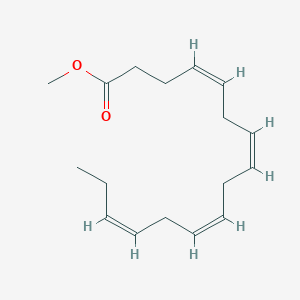
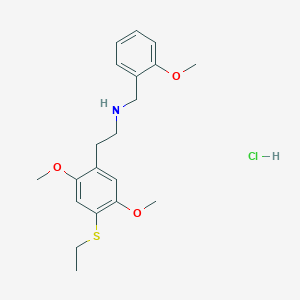


![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)
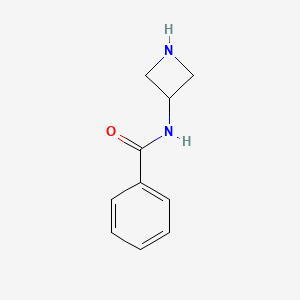
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)
